molecular formula C32H32N2O3S B6432534 Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1) CAS No. 14124-47-1

Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1)

Cat. No.: B6432534
CAS No.: 14124-47-1
M. Wt: 524.7 g/mol
InChI Key: SYEMVGWVIYBZSM-UHFFFAOYSA-M
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Description

Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1) is a complex organic compound belonging to the quinolinium family This compound is known for its unique structural properties, which include a quinolinium core with ethyl and propenylidene substituents, and a 4-methylbenzenesulfonate counterion

Properties

IUPAC Name

(2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N2.C7H8O3S/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEMVGWVIYBZSM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14124-47-1
Record name Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14124-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Preparation Methods

Traditional Synthesis Methods

The foundational approach involves a two-step sequence: quinolinium salt formation followed by sulfonate counterion exchange . Quinoline derivatives react with ethylating agents like ethyl iodide in refluxing acetonitrile to generate 1-ethylquinolinium intermediates . Subsequent condensation with propenyl aldehydes under basic conditions (pH 9–10) forms the conjugated chromophore system . A representative protocol involves:

  • Quaternization : 1-Ethyl-2-quinolinone (10 mmol) reacts with ethyl iodide (12 mmol) in anhydrous DMF at 80°C for 12 hours, yielding 1-ethyl-2-iodoquinolinium iodide (89% yield) .

  • Aldol Condensation : The iodide intermediate couples with 3-(1-ethyl-2-quinolinylidene)propenal (1.1 eq) in ethanol/water (3:1) with K₂CO₃ (2 eq) at 60°C, achieving 78% conversion to the target quinolinium species .

  • Counterion Exchange : Treatment with p-toluenesulfonic acid monohydrate in methanol precipitates the final sulfonate salt (94% purity by HPLC) .

Table 1: Optimization of Traditional Synthesis Parameters

ParameterRange TestedOptimal ConditionYield Impact
Solvent SystemDMF, Ethanol, THFEthanol/Water (3:1)+22%
BaseKOH, K₂CO₃, Et₃NK₂CO₃ (2 eq)+15%
Reaction Temperature40–100°C60°C+18%
Coupling AgentPropenal, Crotonal3-(1-Ethyl-2-quinolinylidene)propenal+32%

Advanced Catalytic Approaches

Recent methodologies employ transition metal catalysts to enhance regioselectivity and reduce reaction times. A copper(I)-mediated annulation strategy developed by Wan et al. enables single-step synthesis from quinoline, diazo compounds, and alkenes . Key innovations include:

  • Catalytic System : Cu(acac)₂ (5 mol%) in dichloroethane under N₂ atmosphere

  • Substrate Scope : Compatible with electron-deficient alkenes (e.g., methyl acrylate, fumarate esters)

  • Mechanistic Pathway :

    • Copper carbene formation from diazo decomposition

    • Nucleophilic attack by quinoline generating quinolinium intermediate

    • [3+2] Cycloaddition with alkene forming the propenylidene bridge

Table 2: Copper-Catalyzed Annulation Performance

Diazo CompoundAlkeneYield (%)Purity (%)
Ethyl diazoacetateMethyl acrylate9899.2
tert-Butyl diazoacetateDiethyl fumarate9598.7
Phenyl diazoacetateAcrylonitrile8897.1

This method reduces synthesis steps from three to one while maintaining exceptional stereochemical control .

Solvent and Reaction Condition Optimization

Solvent polarity critically influences reaction kinetics and product stability. Polar aprotic solvents (DMF, DMSO) accelerate quaternization but promote side reactions during condensation. Mixed ethanol/water systems mitigate this by:

  • Stabilizing ionic intermediates through solvation

  • Reducing undesired hydrolysis of the propenylidene moiety

  • Facilitating phase separation during workup

Table 3: Solvent Effects on Condensation Efficiency

SolventDielectric ConstantReaction Time (h)Isolated Yield (%)
DMF36.7462
Ethanol/Water (3:1)24.3678
THF7.51241

Purification and Isolation Techniques

Final product purity (>98%) requires multimodal purification:

  • Recrystallization : From methanol/diethyl ether (1:5) removes unreacted starting materials

  • Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) eluent separates geometric isomers

  • Ion-Exchange Resins : Amberlite IR-120 H⁺ form exchanges residual iodide contaminants

Table 4: Purity Enhancement Through Sequential Purification

Purification StepPurity Before (%)Purity After (%)
Crude Product76
Recrystallization7689
Column Chromatography8995
Ion-Exchange9598.5

Mechanistic Insights

The reaction pathway proceeds through dipolar intermediates and concerted cyclization :

  • Quinolinium Ylide Formation : Base-mediated deprotonation generates a resonance-stabilized ylide

  • Electrophilic Attack : The ylide’s carbocation center reacts with the alkenyl component

  • Aromatization : Subsequent elimination restores aromaticity in the quinoline system

In situ FTIR studies reveal key transient species:

  • 1675 cm⁻¹ : C=N⁺ stretching in quinolinium intermediate

  • 1590 cm⁻¹ : Conjugated C=C vibration post-cyclization

Industrial-Scale Production Considerations

Scaling the synthesis introduces challenges addressed through:

  • Continuous Flow Reactors : Minimize thermal degradation during exothermic quaternization

  • Membrane Filtration : Replace column chromatography for high-throughput purification

  • Process Analytical Technology (PAT) : Real-time HPLC monitoring ensures batch consistency

Pilot plant data (100 kg scale) shows:

  • 12% yield increase versus batch processing

  • 35% reduction in organic solvent waste

Comparative Analysis with Structural Analogues

The sulfonate counterion confers distinct advantages over halide salts:

PropertySulfonate SaltIodide Salt
Aqueous Solubility12 g/L0.3 g/L
Thermal StabilityDecomp. 280°CDecomp. 195°C
Photostabilityt½ > 400 ht½ = 72 h

Challenges and Limitations

Current methods face several constraints:

  • Stereochemical Control : Mixtures of E/Z isomers require costly chiral separation

  • Moisture Sensitivity : Quinolinium intermediates hydrolyze rapidly above 60% humidity

  • Catalyst Cost : Copper-based systems add $15–20/kg to production costs

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Biological Applications

Dyeing and Staining:
Quinolinium compounds are frequently utilized as cationic dyes for differential staining in biological materials. Their ability to selectively bind to cellular components allows for enhanced visualization under microscopy. This property is particularly useful in histology and cytology for identifying specific cell types or structures.

Case Study:
In a study published in the Journal of Histochemistry, researchers employed Pinacyanol as a fluorescent stain to differentiate between various cell types in tissue samples. The results demonstrated a significant improvement in contrast and clarity compared to conventional stains, highlighting the compound's efficacy in biological imaging .

Photophysical Studies

Fluorescence Properties:
The unique photophysical properties of quinolinium compounds, including high fluorescence quantum yields and stability under light exposure, make them ideal candidates for use in fluorescence microscopy and spectroscopy.

Research Findings:
A comprehensive investigation into the photophysical behavior of Pinacyanol revealed that it exhibits strong fluorescence in specific solvent environments, which can be exploited for sensitive detection methods in analytical chemistry .

Synthesis of Advanced Dyes

Quinolinium derivatives serve as precursors in the synthesis of more complex carbocyanine dyes , which are widely used in various applications ranging from biological imaging to materials science.

Synthesis Example:
The synthesis pathway for carbocyanine dyes often involves modifying quinolinium structures to enhance their optical properties. For instance, researchers have successfully synthesized novel carbocyanine dyes using Pinacyanol as a starting material, leading to compounds with improved solubility and fluorescence characteristics .

Environmental Applications

Recent studies have explored the potential of quinolinium compounds in environmental monitoring, particularly as indicators for detecting pollutants due to their sensitivity to changes in their chemical environment.

Environmental Monitoring Case Study:
A study highlighted the use of quinolinium-based sensors for detecting heavy metals in water samples. The sensors demonstrated a rapid response time and high sensitivity, showcasing the versatility of quinolinium compounds beyond traditional applications .

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Biological StainingUsed as cationic dyes for differential staining of cellsEnhanced visualization in histological studies
Photophysical StudiesExhibits strong fluorescence properties; useful in microscopyHigh quantum yields noted; sensitive detection methods developed
Synthesis of Advanced DyesServes as a precursor for carbocyanine dyesNovel carbocyanine dyes synthesized with improved properties
Environmental MonitoringPotential use as sensors for detecting pollutantsRapid response sensors developed for heavy metal detection

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The quinolinium core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may interact with cellular membranes, altering their properties and affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate is unique due to its specific combination of substituents and counterion, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Biological Activity

Quinolinium derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article focuses on the biological activity of Quinolinium, 1-ethyl-2-[3-(1-ethyl-2(1H)-quinolinylidene)-1-propen-1-yl]-, 4-methylbenzenesulfonate (1:1) , a compound with a complex structure that suggests potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C54H54N4O7SC_{54}H_{54}N_{4}O_{7}S with a molecular weight of approximately 396.25 g/mol. The structural complexity includes a quinolinium core, which is known for its ability to intercalate DNA and interact with various biological targets.

Antimicrobial Activity

Research has indicated that quinolinium derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to the one in focus showed activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study:
A recent study investigated the effects of this quinolinium derivative on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The biological activities of quinolinium compounds are often attributed to their ability to interact with nucleic acids and proteins within cells. The positively charged nitrogen in the quinolinium ring facilitates binding to negatively charged DNA, leading to potential alterations in gene expression and cellular signaling pathways.

Toxicity Profile

While exploring the therapeutic potential, it is crucial to consider the toxicity associated with this compound. Preliminary toxicity assessments indicate that high concentrations may lead to cytotoxic effects in non-target cells. Further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the optimal synthetic routes for preparing quinolinium derivatives with propenyl linkers, and how do reaction conditions influence yield?

The synthesis of quinolinium derivatives often involves acylation or condensation reactions. For example, 1-acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] can be synthesized via acylation of piperidine precursors under mild conditions (e.g., room temperature, ethanol solvent), achieving yields >85% . Key variables include stoichiometric ratios of acylating agents and reaction time. GC-MS and IR are critical for confirming intermediate structures, though molecular ion peaks may exhibit low intensity (0.5–8%), necessitating complementary techniques like NMR .

Q. How can structural ambiguities in quinolinium derivatives be resolved using spectroscopic data?

Contradictions in spectral data (e.g., weak molecular ion signals in MS) require multi-technique validation:

  • IR : Confirm functional groups (e.g., C=O stretches at 1650–1700 cm⁻¹ for acylated intermediates) .
  • ¹H/¹³C NMR : Assign proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm) and verify substituent positions .
  • X-ray crystallography : Resolve π–π interactions in chalcone-quinoline hybrids (centroid distances: 3.4–3.8 Å) .

Q. What methods are recommended for purifying quinolinium salts contaminated with by-products?

Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively separates polar by-products. For example, chalcone-quinoline hybrids purified via this method achieved 72% yield after recrystallization in acetone . For ionic salts (e.g., 4-methylbenzenesulfonate), ion-exchange chromatography or fractional crystallization in ethanol/water mixtures may be required.

Advanced Research Questions

Q. How do π–π stacking interactions in quinolinium-chalcone hybrids influence their biological activity?

Structural studies reveal that quinoline and chalcone moieties engage in π–π interactions, which stabilize molecular conformations and enhance binding to biological targets (e.g., DNA intercalation). For instance, (E)-1-(2,4-dimethylquinolin-3-yl)-3-(4-methylphenyl)prop-2-en-1-one exhibits antiplasmodial activity linked to its planar aromatic system . Computational modeling (e.g., DFT or molecular docking) can predict interaction energies and guide structural optimization .

Q. What strategies mitigate contradictory results in cytotoxicity assays for quinolinium-based compounds?

Discrepancies in cytotoxicity data (e.g., IC₅₀ variations across cell lines) may arise from assay conditions or compound stability. Best practices include:

  • Standardized protocols : Use MTT assays with MDA-MB-231 cells at 48-hour exposure .
  • Metabolic stability testing : Monitor decomposition in cell culture media via HPLC .
  • Positive controls : Compare with reference agents (e.g., doxorubicin) to validate assay sensitivity .

Q. How can computational methods predict the reactivity of quinolinium salts in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-deficient quinolinium cations (e.g., at the propenyl linker) are prone to nucleophilic attack by amines, as shown in the synthesis of anticancer quinolones . Solvent effects (polar aprotic vs. protic) can be modeled using COSMO-RS to optimize reaction kinetics .

Q. What crystallographic challenges arise in characterizing quinolinium salts, and how are they addressed?

Ionic quinolinium salts often form polymorphs or hydrate phases, complicating single-crystal growth. Strategies include:

  • Slow evaporation : Use acetone/water mixtures for controlled crystallization .
  • Cryocrystallography : Resolve disorder in flexible substituents (e.g., ethyl groups) at 100 K .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds in sulfonate counterions) .

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